lariatin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

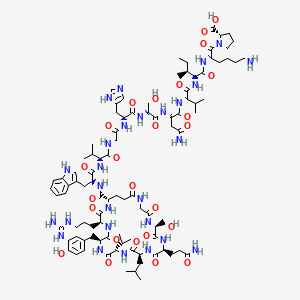

Lariatin A: is a unique compound produced by Rhodococcus jostii K01-B0171, an actinobacterium isolated from soil aggregates in Yunnan, China . It belongs to a class of lasso peptides, characterized by their distinctive lariat-like structure. These peptides exhibit potent biological activities, making them intriguing targets for research and drug development.

Vorbereitungsmethoden

Isolation of Strain K01-B0171:

- Rhodococcus jostii K01-B0171 was cultured from soil samples collected in Yunnan.

- The compound was separated from the culture broth using HP-20 and ODS column chromatographies.

- Purification was achieved through high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Aktivität gegen Mykobakterien:

- Seine spezifische Hemmung gegen Mykobakterien macht es zu einem vielversprechenden Kandidaten für weitere Studien.

Lariatin A: hemmt das Wachstum von Mycobacterium smegmatis (MIC: 3.13 mg/ml) und Mycobacterium tuberculosis (MIC: 0.39 mg/ml).

Wissenschaftliche Forschungsanwendungen

Introduction to Lariatin A

This compound is a novel lasso peptide, a type of ribosomally synthesized and post-translationally modified peptide (RiPP), characterized by its unique structure and potent biological activities. This 18-residue compound is encoded by the gene cluster larABCDE found in Rhodococcus jostii K01-B0171. This compound has garnered attention for its selective anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, making it a promising candidate for the development of new antimicrobial therapies.

Structure and Mechanism of Action

This compound exhibits a distinct lasso structure, where the peptide forms a macrolactone ring that encapsulates a tail segment. This configuration is stabilized by specific amino acid interactions, particularly between Gly1 and Glu8, which form the internal linkage. The tail of the peptide passes through this ring, creating a robust structure that confers resistance to denaturation by chaotropic agents and organic solvents .

Key Amino Acids and Their Roles

Research has identified several critical amino acids that influence the activity and stability of this compound:

- Tyr6, Gly11, Asn14 : Essential for anti-mycobacterial activity.

- Val15, Ile16, Pro18 : Important for enhancing this activity.

- Gly1, Arg7, Glu8, Trp9 : Necessary for the maturation and production of this compound within the biosynthetic machinery .

Antimicrobial Activity

This compound has shown significant potential as an antimicrobial agent against various mycobacterial species. Its selective action against Mycobacterium tuberculosis positions it as a candidate for further development into therapeutic agents aimed at combating tuberculosis. Studies have demonstrated that this compound can inhibit the growth of mycobacterial strains effectively, showcasing its potential as a lead compound in drug development .

Structural Biology Studies

The unique lasso structure of this compound provides a valuable model for studying peptide folding and stability. Researchers have utilized techniques such as nuclear magnetic resonance (NMR) spectroscopy to elucidate its three-dimensional structure, contributing to a better understanding of how structural features impact biological activity .

Genetic Engineering and Drug Development

Recent advances in genetic engineering have enabled the creation of lariatin variants with enhanced properties. Mutational analysis has led to the identification of point mutants that exhibit improved anti-mycobacterial activity compared to the wild-type sequence. This highlights the potential for engineered lasso peptides to serve as effective antibiotics against resistant strains of mycobacteria .

Case Study 1: Anti-Tuberculosis Activity

A study conducted by Inokoshi et al. (2016) explored the anti-mycobacterial properties of this compound and its variants. The researchers generated a library of lariatin variants through mutagenesis and assessed their inhibitory effects on Mycobacterium tuberculosis. The results indicated that certain variants exhibited significantly enhanced activity compared to the original compound, suggesting pathways for developing more effective treatments against tuberculosis .

Case Study 2: Structural Insights from NMR Studies

In another investigation, researchers utilized NMR spectroscopy to analyze the structural dynamics of this compound. The findings revealed critical insights into how specific amino acid residues contribute to the overall stability and function of the peptide. This structural knowledge is essential for guiding future modifications aimed at improving therapeutic efficacy .

Comparative Data Table

| Property | This compound | Other Lasso Peptides |

|---|---|---|

| Length | 18 residues | Varies (typically 10-30 residues) |

| Structure Type | Lasso peptide | Lasso peptide |

| Target Activity | Anti-mycobacterial | Varies (e.g., anti-fungal, anti-bacterial) |

| Source Organism | Rhodococcus jostii K01-B0171 | Various bacteria |

| Therapeutic Potential | High (tuberculosis) | Varies (depends on specific peptide) |

Wirkmechanismus

- The precise mechanism by which Lariatin A exerts its effects remains an active area of research.

- It likely interacts with specific molecular targets or pathways, contributing to its antimicrobial properties.

Vergleich Mit ähnlichen Verbindungen

- Zu den ähnlichen Verbindungen in dieser Klasse gehört Lariatin B , das die gleiche Lasso-artige Struktur aufweist .

Lariatin A: sticht durch seine Lasso-Struktur und die doppelte Aktivität gegen Mykobakterien und Pilze hervor.

Biologische Aktivität

Lariatin A is a lasso peptide produced by the actinobacterium Rhodococcus jostii K01-B0171. This compound consists of 18 amino acids and exhibits significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis. The unique structural features of this compound, including its cyclic nature and internal linkage, contribute to its biological efficacy.

This compound possesses a distinctive lasso structure, characterized by an internal linkage between the gamma-carboxyl group of Glu8 and the alpha-amino group of Gly1. This configuration is crucial for its biological activity. The three-dimensional structure, determined through NMR spectroscopy, reveals that the tail segment (Trp9-Pro18) passes through the ring segment (Gly1-Glu8), forming a "lasso" shape that is essential for its function .

Key Amino Acids Influencing Activity

Research has identified several amino acids that play critical roles in the biological activity of this compound:

- Essential for Production : Gly1, Arg7, Glu8, and Trp9 are vital for the maturation and production of this compound.

- Anti-mycobacterial Activity : Tyr6, Gly11, and Asn14 are directly responsible for its anti-mycobacterial properties. Additionally, Val15, Ile16, and Pro18 enhance this activity .

Biological Activity and Efficacy

This compound demonstrates potent anti-mycobacterial activity with a minimum inhibitory concentration (MIC) as low as 0.39 µg/mL against M. tuberculosis . This level of potency indicates its potential as a therapeutic agent in combating tuberculosis, especially in drug-resistant strains.

Comparative Efficacy

A comparison of this compound with other known antimycobacterial agents reveals its superior efficacy:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.39 | Mycobacterium tuberculosis |

| Lassomycin | 0.8 - 3 | Multidrug-resistant M. tuberculosis |

| Capistruin | Varies | Various mycobacterial species |

Case Study 1: Efficacy Against Drug-Resistant Strains

In a laboratory setting, this compound was tested against various strains of M. tuberculosis, including multidrug-resistant variants. The results indicated that this compound maintained its antimicrobial activity even at low concentrations, demonstrating potential as a treatment option where traditional antibiotics fail .

Case Study 2: Structure-Activity Relationship Analysis

A systematic mutational analysis was conducted to explore the structure-activity relationships of this compound variants. Mutants were generated by substituting specific amino acids to assess their impact on biological activity. Notably, some variants exhibited enhanced potency compared to the wild-type sequence, suggesting avenues for further genetic engineering to optimize therapeutic effects .

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(5S,8S,11S,14S,17S,20S,23S)-8-(3-amino-3-oxopropyl)-20-(3-carbamimidamidopropyl)-5-(hydroxymethyl)-17-[(4-hydroxyphenyl)methyl]-11-(2-methylpropyl)-3,6,9,12,15,18,21,26-octaoxo-14-propan-2-yl-1,4,7,10,13,16,19,22-octazacyclohexacosane-23-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C94H143N27O25/c1-11-50(10)77(91(143)111-60(20-14-15-31-95)92(144)121-33-17-22-68(121)93(145)146)120-90(142)76(49(8)9)119-85(137)65(38-70(97)126)114-87(139)67(44-123)116-82(134)64(37-53-40-100-45-105-53)106-73(129)42-104-88(140)74(47(4)5)117-84(136)63(36-52-39-102-56-19-13-12-18-55(52)56)113-80(132)59-28-30-71(127)103-41-72(128)107-66(43-122)86(138)110-58(27-29-69(96)125)79(131)112-61(34-46(2)3)83(135)118-75(48(6)7)89(141)115-62(35-51-23-25-54(124)26-24-51)81(133)108-57(78(130)109-59)21-16-32-101-94(98)99/h12-13,18-19,23-26,39-40,45-50,57-68,74-77,102,122-124H,11,14-17,20-22,27-38,41-44,95H2,1-10H3,(H2,96,125)(H2,97,126)(H,100,105)(H,103,127)(H,104,140)(H,106,129)(H,107,128)(H,108,133)(H,109,130)(H,110,138)(H,111,143)(H,112,131)(H,113,132)(H,114,139)(H,115,141)(H,116,134)(H,117,136)(H,118,135)(H,119,137)(H,120,142)(H,145,146)(H4,98,99,101)/t50-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,74-,75-,76-,77-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWDOXCVVHITIW-KBACZRJDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CC(C)C)CCC(=O)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H]5CCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CC(C)C)CCC(=O)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C94H143N27O25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2051.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.